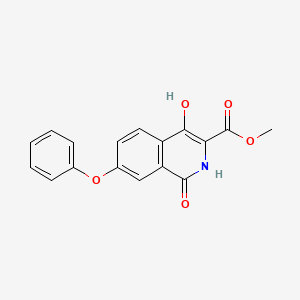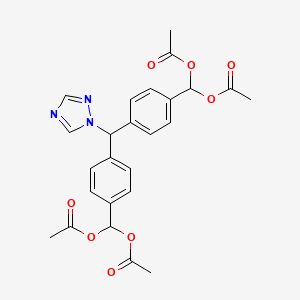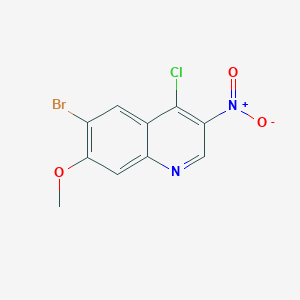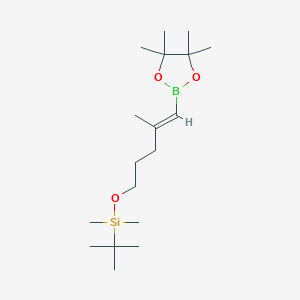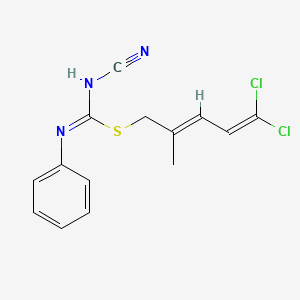![molecular formula C13H20Br2N4OSi B15062093 6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15062093.png)
6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-[1,2,4]triazolo[1,5-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-[1,2,4]triazolo[1,5-a]pyrazine is a synthetic organic compound that belongs to the class of triazolopyrazines. This compound is characterized by the presence of two bromine atoms and a tert-butyldimethylsilyl-protected hydroxyl group. It is used in various chemical research applications due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-[1,2,4]triazolo[1,5-a]pyrazine typically involves multiple steps:
Formation of the Triazolopyrazine Core: The triazolopyrazine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and α-haloketones.
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-[1,2,4]triazolo[1,5-a]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The tert-butyldimethylsilyl group can be removed under acidic conditions or using fluoride ions to yield the free hydroxyl compound.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide
Protection: tert-butyldimethylsilyl chloride, imidazole, dimethylformamide
Deprotection: Tetra-n-butylammonium fluoride, acetic acid/water mixture
Major Products
Substitution Products: Depending on the nucleophile used, various substituted triazolopyrazines can be obtained.
Deprotected Hydroxyl Compound: Removal of the tert-butyldimethylsilyl group yields the free hydroxyl derivative.
Wissenschaftliche Forschungsanwendungen
6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-[1,2,4]triazolo[1,5-a]pyrazine is used in several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.
Chemical Biology: The compound is used in the study of biological pathways and enzyme interactions.
Material Science: It is employed in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-[1,2,4]triazolo[1,5-a]pyrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine atoms and the triazolopyrazine core can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,8-Dibromo-2-(2-hydroxyethyl)-[1,2,4]triazolo[1,5-a]pyrazine: Similar structure but without the tert-butyldimethylsilyl protection.
6,8-Dibromo-2-(2-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrazine: Similar structure with a methoxyethyl group instead of the tert-butyldimethylsilyl-protected hydroxyl group.
Uniqueness
The presence of the tert-butyldimethylsilyl-protected hydroxyl group in 6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-[1,2,4]triazolo[1,5-a]pyrazine provides unique reactivity and stability, making it a valuable intermediate in synthetic chemistry .
Eigenschaften
Molekularformel |
C13H20Br2N4OSi |
|---|---|
Molekulargewicht |
436.22 g/mol |
IUPAC-Name |
tert-butyl-[2-(6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)ethoxy]-dimethylsilane |
InChI |
InChI=1S/C13H20Br2N4OSi/c1-13(2,3)21(4,5)20-7-6-10-17-12-11(15)16-9(14)8-19(12)18-10/h8H,6-7H2,1-5H3 |
InChI-Schlüssel |
GRJJRDPIFACMBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCC1=NN2C=C(N=C(C2=N1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



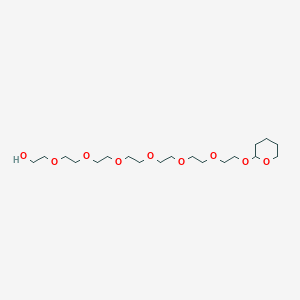
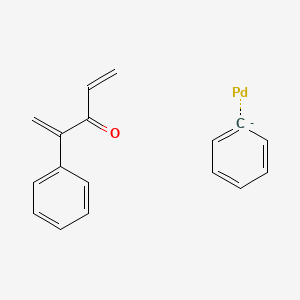
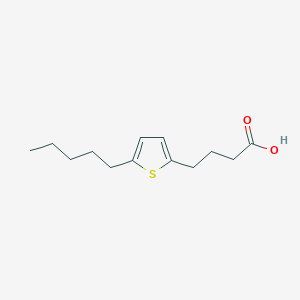
![2-[(1E,3E)-5-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium;chloride](/img/structure/B15062040.png)
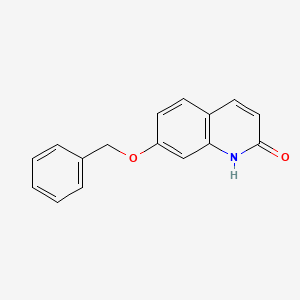
![2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methylcyclobutyl)propanoic acid](/img/structure/B15062048.png)
![tert-butyl N-[(E,2S,3R)-1-dimethoxyphosphoryloxy-3-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B15062049.png)
![(2S,3R)-2-(2-bromo-4,5-dimethoxyphenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B15062059.png)
